molecular formula C15H15N5O5 B6426539 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide CAS No. 2034411-22-6

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Cat. No.: B6426539
CAS No.: 2034411-22-6
M. Wt: 345.31 g/mol
InChI Key: RRTCQEUVPMABDE-UHFFFAOYSA-N
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Description

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a structurally complex molecule featuring a triazine core substituted with methoxy groups, a methyl-linked acetamide bridge, and a benzoxazolone moiety. The triazine ring is electron-deficient, enabling participation in hydrogen bonding and metal coordination, while the benzoxazolone group (a cyclic carbamate) is associated with bioactivity, including anti-inflammatory and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O5/c1-23-13-17-11(18-14(19-13)24-2)7-16-12(21)8-20-9-5-3-4-6-10(9)25-15(20)22/h3-6H,7-8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTCQEUVPMABDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)CN2C3=CC=CC=C3OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4,6-dimethoxy-1,3,5-triazine with benzoxazole derivatives. The synthesis typically employs various coupling reagents to facilitate the formation of the desired amide linkage. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride has been used effectively in peptide synthesis involving similar triazine derivatives .

Biological Activity

The biological activity of this compound has been explored in various studies:

Antitumor Activity

Research indicates that triazine derivatives exhibit significant antitumor properties. For instance, compounds containing the triazine moiety have shown cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interactions with specific protein targets .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the benzoxazole ring enhances its efficacy against microbial strains .

Inhibition of Enzymatic Activity

Inhibitors targeting acetohydroxyacid synthase (AHAS) have been identified among triazine derivatives. The compound's structural features contribute to its ability to inhibit AHAS effectively in both wild-type and mutant strains .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the triazine and benzoxazole rings significantly influence biological activity. Key findings include:

  • Substitution Patterns : The presence of methoxy groups at specific positions on the triazine ring enhances cytotoxicity.
  • Functional Groups : Electron-withdrawing groups improve antimicrobial activity and enzyme inhibition.
  • Ring Systems : The benzoxazole moiety is crucial for maintaining biological activity.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor23.30
Compound BAntimicrobial15.00
Compound CAHAS Inhibition12.50
N-[...]Antitumor<10

Case Studies

  • Anticancer Screening : A study evaluated several triazine derivatives for their anticancer properties using MTT assays across different cell lines. Results indicated that certain modifications led to IC50 values significantly lower than standard treatments like doxorubicin .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of substituted phenylthiazole derivatives showed comparable results to established antibiotics such as norfloxacin .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a triazine moiety linked to a benzoxazole derivative. Its molecular formula is C16H18N4O4, with a molecular weight of approximately 342.34 g/mol. The presence of the dimethoxytriazine unit contributes to its reactivity and solubility in various organic solvents.

Synthesis of Derivatives

Research has demonstrated the synthesis of derivatives from this compound, which are utilized in various organic reactions. For instance, derivatives have been prepared for applications in peptide synthesis and amidation reactions. The triazine ring enhances the electrophilicity of the carbonyl group, facilitating nucleophilic attacks from amines or alcohols.

Applications in Organic Chemistry

  • Peptide Synthesis :
    • The compound is employed as a coupling reagent in peptide synthesis. It enables the formation of amides through direct condensation reactions between carboxylic acids and amines without the need for additional activating agents. This method simplifies the reaction process and increases yields while minimizing side products .
  • Amidation and Esterification :
    • N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide has been shown to facilitate amidation reactions effectively. The compound acts as a condensing agent that promotes the formation of amides from carboxylic acids and amines under mild conditions .
  • Glycosidation and Phosphonylation :
    • Its utility extends to glycosidation reactions where it serves as an efficient coupling agent for forming glycosidic bonds between sugars and aglycones. Additionally, it has been explored for phosphonylation methodologies .

Case Study 1: Peptide Synthesis Efficiency

In a comparative study involving various coupling reagents for peptide synthesis, this compound showed superior performance in terms of yield and purity of the final peptide product compared to conventional reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) .

Coupling ReagentYield (%)DL (%)
DMTMM5515
N-Triazine100<1

Case Study 2: Amidation Reactions

In another study focused on amidation reactions using this compound as a condensing agent, researchers reported high yields with minimal side products when synthesizing various amides from different carboxylic acids and amines. The reaction conditions were optimized to enhance efficiency while maintaining product integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Key Features: Contains an N,O-bidentate directing group, synthesized via benzoyl chloride/acid and amino alcohol coupling.
  • Comparison : Unlike the target compound, this analogue lacks a triazine ring but shares an amide linkage. The N,O-directing group in facilitates metal-catalyzed C–H functionalization, whereas the triazine in the target compound may act as a stronger electron-deficient scaffold for coordination or catalysis .
  • Applications : Used in C–H activation; the target compound’s triazine could enhance regioselectivity in similar reactions.

b. N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides ()

  • Key Features: Features a thiazolidinone ring and coumarin-linked acetamide, synthesized via hydrazide intermediates and mercaptoacetic acid.
  • Thiazolidinones are associated with antimicrobial activity, while benzoxazolones may favor kinase inhibition .
  • Applications : The target compound’s benzoxazolone could improve metabolic stability compared to coumarin derivatives.
Hydrogen Bonding and Crystallography ()
  • Key Insight : Hydrogen bonding patterns in crystals influence solubility and stability. The target compound’s methoxy-triazine and benzoxazolone groups likely form robust hydrogen-bonding networks (e.g., N–H···O or C–O···H interactions), akin to Etter’s graph set analysis .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Applications Notable Properties
Target Compound Triazine + benzoxazolone Dimethoxy-triazine, acetamide Catalysis, medicinal chemistry Electron-deficient core, H-bonding motifs
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-bidentate directing group C–H activation High coordination affinity
N-(2-(substituted)-4-oxothiazolidin-3-yl)acetamides Thiazolidinone + coumarin Thiazolidinone, coumarin-oxy Antimicrobial agents π-Stacking, moderate solubility

Research Findings and Implications

  • Synthetic Challenges: The target compound’s triazine and benzoxazolone groups may require orthogonal protection strategies, unlike simpler amides in or thiazolidinones in .
  • Catalytic Utility : The triazine core could outperform traditional directing groups (e.g., ’s N,O-bidentate) in transition-metal catalysis due to enhanced electron withdrawal.

Preparation Methods

Preparation of 2-Amino-4,6-dimethoxy-1,3,5-triazine

The foundational triazine derivative is synthesized by reacting cyanuric chloride with methoxide ions under controlled conditions. In a representative procedure, 2-amino-4,6-dimethoxy-1,3,5-triazine is obtained via ammonolysis of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Key steps include:

  • Methoxylation : Cyanuric chloride is treated with sodium methoxide in methanol at 0–5°C to replace two chlorides with methoxy groups.

  • Amination : The remaining chloride is substituted with ammonia gas in tetrahydrofuran (THF), yielding 2-amino-4,6-dimethoxy-1,3,5-triazine.

Analytical Data :

  • Melting Point : 118–122°C.

  • IR : νNH\nu_{\text{NH}} at 3404 cm1^{-1}, νC-N\nu_{\text{C-N}} at 1615 cm1^{-1}.

Methylation of the Triazine Amine

The introduction of the methyl group at the triazine’s amino position is achieved via alkylation. A reported method involves reacting 2-amino-4,6-dimethoxy-1,3,5-triazine with dimethyl carbonate in the presence of sodium hydride:

  • Reagents : Sodium hydride (50% in oil), dimethyl carbonate, dry THF.

  • Conditions : Stirring at ambient temperature for 16 hours under nitrogen.

  • Workup : Acidification with HCl, filtration, and crystallization from ethanol yields the methylated product.

Key Observations :

  • Excess dimethyl carbonate ensures complete methylation.

  • Anhydrous conditions prevent hydrolysis of the triazine ring.

Synthesis of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic Acid

The benzoxazolone moiety is constructed through cyclization of o-aminophenol derivatives followed by carboxylation.

Cyclization to Form the Benzoxazolone Ring

2-Aminophenol reacts with chloroacetyl chloride to form the 2-oxo-2,3-dihydro-1,3-benzoxazole core. A modified procedure from benzoxazole syntheses involves:

  • Reagents : 2-Aminophenol, chloroacetyl chloride, triethylamine in dichloromethane (DCM).

  • Conditions : Dropwise addition at 0°C, followed by reflux for 2 hours.

  • Mechanism : Nucleophilic attack by the phenolic oxygen on the chloroacetyl chloride, followed by intramolecular cyclization.

Analytical Validation :

  • 1^1H NMR : A singlet at δ\delta 4.12 ppm corresponds to the methylene group adjacent to the oxazolidinone ring.

Introduction of the Acetic Acid Side Chain

The acetic acid group is introduced via nucleophilic substitution. Ethyl 2-chloroacetate reacts with the benzoxazolone intermediate in the presence of potassium carbonate:

  • Reagents : Ethyl 2-chloroacetate, anhydrous acetone, K2_2CO3_3.

  • Conditions : Reflux for 12 hours, followed by hydrolysis with hydrazine hydrate to yield the carboxylic acid.

Optimization Notes :

  • Microwave irradiation reduces reaction time from 12 hours to 30 minutes.

  • Hydrazine hydrolysis ensures complete de-esterification without side reactions.

Amide Coupling to Assemble the Final Product

The triazine-methylamine and benzoxazolone-acetic acid are coupled using carbodiimide-based reagents.

Activation of the Carboxylic Acid

The acetic acid moiety is activated as an acid chloride or mixed anhydride. A preferred method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :

  • Reagents : EDCl, HOBt, dry acetonitrile.

  • Conditions : Stirring at 0°C for 1 hour to form the active ester.

Coupling with Triazine-Methylamine

The activated acid reacts with 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl amine under mild conditions:

  • Molar Ratio : 1:1.2 (acid:amine) to ensure complete reaction.

  • Solvent : Anhydrous DCM or acetonitrile.

  • Temperature : Room temperature for 6–8 hours.

Workup and Purification :

  • Extraction : The crude product is washed with 10% HCl and Na2_2CO3_3 to remove unreacted starting materials.

  • Chromatography : Silica gel chromatography using DCM:ethyl acetate (7:1) isolates the pure amide.

  • Crystallization : Recrystallization from ethanol/hexanes yields crystalline product.

Characterization Data :

  • Melting Point : 181–183°C.

  • IR : νC=O\nu_{\text{C=O}} at 1730 cm1^{-1} (ester), 1715 cm1^{-1} (amide).

  • 1^1H NMR : Distinct signals for triazine methoxy (δ\delta 4.12 ppm) and benzoxazolone methylene (δ\delta 3.99 ppm).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the benzoxazolone formation and amide coupling steps, reducing reaction times by 50–70% while maintaining yields above 85%.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the triazine-methylamine on Wang resin enables iterative coupling cycles, facilitating scalable production.

Challenges and Mitigation Strategies

  • Triazine Hydrolysis : The dimethoxy triazine ring is susceptible to hydrolysis under acidic conditions. Using anhydrous solvents and neutral pH during coupling mitigates this.

  • Racemization : The benzoxazolone’s stereocenter may racemize during amide formation. Low-temperature (0°C) reactions and HOBt as an additive suppress this .

Q & A

Q. What are the recommended synthetic pathways for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide, and how can purity be optimized?

  • Methodological Answer : A multi-step approach involving condensation of substituted triazine derivatives with benzoxazole-acetamide intermediates is typical. For example, refluxing 4,6-dimethoxy-1,3,5-triazine-2-carbaldehyde with 2-(2-oxobenzoxazol-3-yl)acetamide in anhydrous ethanol, catalyzed by glacial acetic acid, can yield the target compound. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improves purity. Characterization should include 1H^1H-/13C^{13}C-NMR, IR, and elemental analysis to confirm structural integrity .

Q. How should researchers characterize the molecular structure of this compound to validate synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • Spectroscopy : 1H^1H-NMR (δ 3.8–4.2 ppm for triazine-OCH3_3, δ 5.1–5.3 ppm for acetamide-CH2_2), 13C^{13}C-NMR (δ 165–170 ppm for carbonyl groups), and IR (1670–1700 cm1^{-1} for C=O stretches).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+.
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving hydrogen-bonding patterns and molecular packing in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is critical. Key steps:
  • Grow crystals via slow evaporation (acetonitrile/dichloromethane).
  • Collect data at 100–173 K to minimize thermal motion.
  • Apply Etter’s graph-set analysis to categorize hydrogen bonds (e.g., R22(8)\text{R}_2^2(8) motifs for dimeric interactions). Use PLATON to validate geometry and Mercury for visualization .

Q. How can researchers design experiments to analyze biological target interactions, particularly with enzymes or receptors?

  • Methodological Answer :
  • In Vitro Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity (Kd_d) with purified targets (e.g., kinases or GPCRs). Include positive/negative controls (e.g., ATP analogs for kinase inhibition).
  • Molecular Docking : Perform AutoDock Vina simulations with PDB structures (e.g., 3ERT for estrogen receptors) to predict binding poses. Validate via mutational studies (e.g., alanine scanning of active sites) .

Q. How should contradictory spectroscopic or bioactivity data be resolved?

  • Methodological Answer :
  • Cross-Validation : Replicate experiments under controlled conditions (e.g., fixed pH, temperature). Use orthogonal techniques (e.g., HPLC-MS for purity vs. bioassay results).
  • Computational Modeling : Apply density functional theory (DFT) to compare experimental vs. calculated NMR/IR spectra. For bioactivity discrepancies, assess off-target effects via proteome-wide screening (e.g., KINOMEscan) .

Q. What theoretical frameworks guide the study of this compound’s supramolecular interactions?

  • Methodological Answer : Link experimental data to concepts in supramolecular chemistry:
  • Hammett Analysis : Correlate substituent effects (e.g., methoxy groups on triazine) with hydrogen-bond donor/acceptor capacity.
  • Molecular Orbital Theory : Use Gaussian 16 to compute frontier orbitals (HOMO/LUMO) and predict reactivity in nucleophilic/electrophilic environments .

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